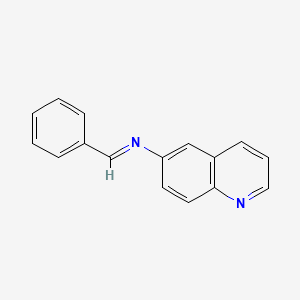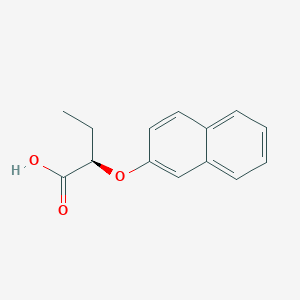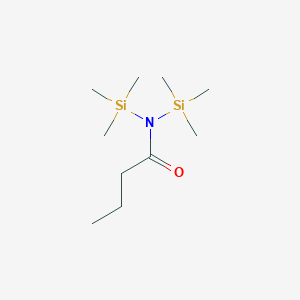
N-Benzylidenequinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzylidenequinolin-6-amine is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (–HC=N–). This compound is derived from quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
N-Benzylidenequinolin-6-amine can be synthesized through the Schiff base reaction, which involves the condensation of an amine with a carbonyl compound. In this case, the reaction typically involves the condensation of quinoline-6-amine with benzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as Kinnow peel powder, which acts as a green catalyst . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of green catalysts and sustainable methods is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
N-Benzylidenequinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azomethine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
科学的研究の応用
N-Benzylidenequinolin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are studied for their potential use as antimalarial, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of N-Benzylidenequinolin-6-amine involves its interaction with various molecular targets and pathways. The azomethine group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar synthetic routes and applications.
Quinoline-6-amine: The parent compound used in the synthesis of N-Benzylidenequinolin-6-amine.
Benzylidene derivatives: Compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific quinoline backbone, which imparts distinct biological activities and chemical reactivity. Its ability to form stable Schiff bases and undergo various chemical transformations makes it a valuable compound in research and industrial applications .
特性
CAS番号 |
84922-27-0 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC名 |
1-phenyl-N-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h1-12H |
InChIキー |
IDZAUYZRICSNLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)

![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)
![(2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridin-3-yl)boronic acid](/img/structure/B11875582.png)




![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)

![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)


